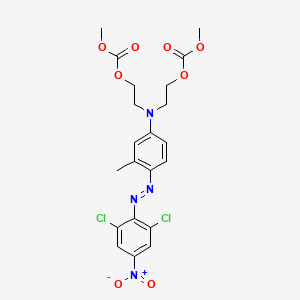
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as oxo, azo, and ester groups
Preparation Methods
The synthesis of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester typically involves multiple steps, starting with the preparation of the azo compound. The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound. The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications.
Comparison with Similar Compounds
Compared to other similar compounds, 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester is unique due to its combination of functional groups and structural complexity. Similar compounds include other azo dyes and esters, which may have different substituents on the aromatic rings or variations in the ester group. The presence of the dichloro and nitro groups in this compound can influence its reactivity and applications, making it distinct from other related compounds.
Properties
CAS No. |
73003-64-2 |
|---|---|
Molecular Formula |
C21H22Cl2N4O8 |
Molecular Weight |
529.3 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-methoxycarbonyloxyethyl)-3-methylanilino]ethyl methyl carbonate |
InChI |
InChI=1S/C21H22Cl2N4O8/c1-13-10-14(26(6-8-34-20(28)32-2)7-9-35-21(29)33-3)4-5-18(13)24-25-19-16(22)11-15(27(30)31)12-17(19)23/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
QDGGBOJNWZLJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)OC)CCOC(=O)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















